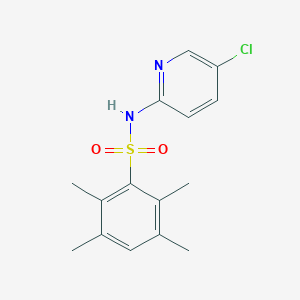
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide (DEET) is a widely used insect repellent that was first introduced in 1957. It is a colorless, oily liquid with a faint odor and is the most effective insect repellent available in the market. DEET is used to prevent mosquito and tick bites, which can cause various diseases such as malaria, dengue fever, and Lyme disease.
作用机制
The exact mechanism of action of 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide is not fully understood. It is believed that 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide works by interfering with the insects' ability to detect human scent. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide may also block the insects' olfactory receptors, which are responsible for detecting human scent.
Biochemical and Physiological Effects:
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has been found to have a low toxicity profile in humans. It is rapidly absorbed through the skin and excreted in the urine. However, 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can cause skin irritation, especially in individuals with sensitive skin. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can also cause eye irritation and may be harmful if ingested. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide should not be used on infants younger than 2 months of age.
实验室实验的优点和局限性
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide is a widely used insect repellent and has been extensively studied for its insect-repelling properties. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide is effective against a wide range of insects and is the most effective insect repellent available in the market. However, 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has some limitations for use in lab experiments. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can cause skin irritation and may be harmful if ingested. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide should be used with caution in experiments involving animals.
未来方向
There are several future directions for research on 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide. One area of research is the development of new insect repellents that are more effective and have a lower toxicity profile than 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide. Another area of research is the use of 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide in the control of insect-borne diseases. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide may also have potential applications in the field of agriculture, where it could be used to control insect pests that damage crops. Further research is needed to fully understand the mechanism of action of 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide and its potential applications.
合成方法
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can be synthesized by the reaction of 3-methylbenzenesulfonyl chloride with ethylamine and 2,4-dichlorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by distillation and recrystallization.
科学研究应用
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide works by interfering with the insects' ability to detect human scent, making them less likely to bite. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has also been studied for its potential use in the control of insect-borne diseases.
属性
产品名称 |
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide |
|---|---|
分子式 |
C9H11Cl2NO2S |
分子量 |
268.16 g/mol |
IUPAC 名称 |
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-3-12-15(13,14)8-5-4-7(10)6(2)9(8)11/h4-5,12H,3H2,1-2H3 |
InChI 键 |
UKXRZJQBNABOCV-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
规范 SMILES |
CCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![ethyl 1,2-dimethyl-5-[(3,4,5-trimethoxybenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B226242.png)

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-4-methylbenzenesulfonamide](/img/structure/B226254.png)